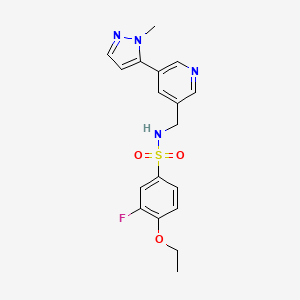

4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c1-3-26-18-5-4-15(9-16(18)19)27(24,25)22-11-13-8-14(12-20-10-13)17-6-7-21-23(17)2/h4-10,12,22H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZHEWPJVICWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe pyrazole and pyridine rings are then incorporated through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and ethoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .

Scientific Research Applications

4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Functional Group Variations: Sulfonamide vs. Amide

The substitution of sulfonamide for amide groups significantly alters physicochemical and biological properties. For example:

- N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (): The benzamide group reduces acidity and may decrease metabolic stability due to susceptibility to hydrolysis. Its molecular weight (292.33 g/mol) is lower than the target compound’s estimated weight (~380–400 g/mol), highlighting the sulfonamide’s contribution to mass and polarity .

Substituent Effects on the Benzene Ring

The electronic and steric profiles of benzene ring substituents influence binding affinity and lipophilicity:

- 4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide (): The methoxy group (electron-donating) and trifluoromethyl (strongly electron-withdrawing) create a polarized aromatic system.

- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Dichloro substituents enhance electronegativity and may improve membrane permeability but could reduce solubility compared to the target’s ethoxy-fluoro combination .

Pyrazole and Pyridine Modifications

Variations in the pyrazole and pyridine rings impact steric bulk and electronic interactions:

- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (): The chlorophenyl-pyrazole moiety introduces steric hindrance and lipophilicity, contrasting with the target’s pyridin-3-yl-methyl linkage, which offers conformational flexibility for target engagement .

Structural and Analytical Data Comparison

Implications for Drug Design

- Sulfonamide vs. Amide : The target’s sulfonamide may improve target binding through stronger hydrogen bonding and increased metabolic stability compared to amide analogs .

- Fluoro vs.

- Pyridin-3-yl Linkage : This moiety, common across compared compounds, likely serves as a scaffold for π-π stacking or metal coordination in biological targets .

Biological Activity

4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide, identified by its CAS number 2320468-28-6, is a complex organic compound that has garnered attention for its potential therapeutic applications. The compound is classified as a benzenesulfonamide, which is known for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 390.4 g/mol. The structure features several functional groups: an ethoxy group, a fluoro group, and a pyridine moiety linked to a pyrazole, contributing to its unique properties.

The biological activity of this compound primarily involves its role as a kinase inhibitor . It selectively inhibits various kinases, which play critical roles in cellular signaling pathways associated with cancer and other diseases. Notably, it has shown inhibitory activity against:

- BRAF(V600E) : A common mutation in melanoma and other cancers.

- EGFR : Epidermal growth factor receptor, implicated in various cancers.

This compound's selectivity and potency make it a candidate for further development in targeted cancer therapies .

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies have demonstrated that pyrazole derivatives can inhibit key oncogenic pathways by targeting BRAF and EGFR effectively . The specific compound under discussion has been noted for its potential in inhibiting tumor cell growth through these mechanisms.

Anti-inflammatory and Antibacterial Effects

In addition to antitumor properties, pyrazole derivatives are recognized for their anti-inflammatory and antibacterial activities. These compounds have been shown to inhibit pro-inflammatory cytokines and possess moderate antibacterial efficacy against various pathogens .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Sulfonamide coupling : Reacting a benzenesulfonyl chloride derivative with a pyridine-containing amine under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .

- Pyrazole ring formation : Cyclization using hydrazine hydrate or substituted hydrazines in ethanol under reflux (70–80°C) for 6–8 hours .

- Fluoro/ethoxy group introduction : Electrophilic aromatic substitution or nucleophilic displacement, requiring anhydrous conditions and catalysts like K₂CO₃ or CsF .

- Key validation : Monitor reaction progress via TLC and HPLC. Final purity (>95%) is confirmed by reversed-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. How is the compound characterized structurally?

- Analytical techniques :

- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm), sulfonamide NH (δ 10.2 ppm), and pyrazole CH₃ (δ 2.4 ppm). ¹⁹F NMR confirms fluorophenyl resonance (δ -110 to -115 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 448.1234) .

- X-ray crystallography : Resolves dihedral angles between the pyridine and benzenesulfonamide moieties (e.g., 67.5°), critical for understanding steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case study : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 8.7 μM for COX-2 inhibition) may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7) or incubation times (24 vs. 48 hours) .

- Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) to assess half-life differences .

- Resolution : Standardize protocols using guidelines from the NIH Assay Guidance Manual and validate with positive controls (e.g., celecoxib for COX-2) .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

- Approaches :

- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID: 5KIR). Key residues (e.g., Arg513, Tyr355) show hydrogen bonding with the sulfonamide group .

- QSAR modeling : Apply Gaussian-based DFT calculations to correlate substituent electronegativity (e.g., fluoro vs. ethoxy) with activity. Hammett constants (σ) for ethoxy (-0.24) and fluoro (+0.43) predict electron-withdrawing/donating effects .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetics?

- Key factors :

- LogP : Calculated value of 2.8 (via ChemAxon) suggests moderate blood-brain barrier permeability but requires formulation with cyclodextrins for aqueous solubility >50 μg/mL .

- Metabolic hotspots : The pyrazole ring’s methyl group undergoes CYP3A4-mediated oxidation. Introduce deuterium at the CH₃ position to reduce clearance rates .

- Plasma protein binding : >90% binding to human serum albumin (HSA), confirmed by equilibrium dialysis. Competitor ligands (e.g., warfarin) displace the compound, altering free concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.